

## A Comparative Analysis of the Safety Profiles of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various immune-mediated inflammatory diseases. However, their systemic mechanism of action raises important questions about their long-term safety. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors, supported by data from key clinical trials.

## The JAK-STAT Signaling Pathway

The therapeutic and adverse effects of JAK inhibitors are intrinsically linked to their role in the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, which are pivotal in immune responses and cellular proliferation.





Click to download full resolution via product page

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.



Check Availability & Pricing

## **Comparative Safety Data of Selected JAK Inhibitors**

The following table summarizes the incidence rates (IR) of key adverse events of special interest (AESI) for several JAK inhibitors from major clinical trial programs in rheumatoid arthritis (RA) and atopic dermatitis (AD). Data is presented as events per 100 patient-years (PY).



| JAK<br>Inhibitor<br>(Trial<br>Progra<br>m)           | Indicati<br>on | Compar<br>ator             | Serious<br>Infectio<br>ns<br>(IR/100<br>PY)                      | Herpes<br>Zoster<br>(IR/100<br>PY)                               | Maligna<br>ncy<br>(excludi<br>ng<br>NMSC)<br>(IR/100<br>PY)      | MACE<br>(IR/100<br>PY)                                           | VTE<br>(IR/100<br>PY)                                            |
|------------------------------------------------------|----------------|----------------------------|------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|
| Tofacitini<br>b (ORAL<br>Surveilla<br>nce)           | RA             | TNF<br>Inhibitor           | 3.51<br>(5mg),<br>3.35<br>(10mg)<br>vs. Not<br>Reported          | Not<br>Reported                                                  | 1.13<br>(5mg &<br>10mg)<br>vs. 0.77                              | 0.91<br>(5mg) vs.<br>0.73                                        | Not<br>Reported                                                  |
| Upadaciti<br>nib<br>(SELECT<br>Program)              | RA             | Adalimu<br>mab             | ~2.9<br>(15mg)<br>vs. ~2.5                                       | ~3.7<br>(15mg)<br>vs. ~1.4                                       | ~0.8<br>(15mg)<br>vs. ~0.8                                       | ~0.5<br>(15mg)<br>vs. ~0.6                                       | ~0.6<br>(15mg)<br>vs. ~0.7                                       |
| Filgotinib<br>(FINCH<br>&<br>DARWIN<br>Program<br>s) | RA             | Adalimu<br>mab/Plac<br>ebo | 2.6<br>(200mg),<br>2.5<br>(100mg)<br>vs. 1.7<br>(Adalimu<br>mab) | 1.4<br>(200mg),<br>1.0<br>(100mg)<br>vs. 0.7<br>(Adalimu<br>mab) | 0.6<br>(200mg),<br>0.7<br>(100mg)<br>vs. 0.5<br>(Adalimu<br>mab) | 0.4<br>(200mg),<br>0.3<br>(100mg)<br>vs. 0.4<br>(Adalimu<br>mab) | 0.3<br>(200mg),<br>0.2<br>(100mg)<br>vs. 0.2<br>(Adalimu<br>mab) |
| Baricitini<br>b (RA-<br>BEAM)                        | RA             | Adalimu<br>mab             | 5.0 (4mg)<br>vs. 2.0                                             | Not<br>Reported                                                  | Not<br>Reported                                                  | <1.0<br>(4mg) vs.<br><1.0                                        | Not<br>Reported                                                  |
| Abrocitini<br>b (JADE<br>MONO-1<br>& 2)              | AD             | Placebo                    | 3%<br>(100mg),<br>3%<br>(200mg)<br>vs. 4%                        | Not<br>Reported                                                  | Not<br>Reported                                                  | Not<br>Reported                                                  | No cases<br>reported                                             |



NMSC: Non-melanoma skin cancer; MACE: Major adverse cardiovascular events; VTE: Venous thromboembolism. Data is aggregated from multiple sources and should be interpreted with caution due to variations in study populations and methodologies.

#### **Key Experimental Protocols**

The safety data presented is derived from rigorous, large-scale clinical trial programs. Understanding the methodologies of these trials is crucial for interpreting the results.

#### **ORAL Surveillance (Tofacitinib)**

- Study Design: A post-marketing, randomized, open-label, non-inferiority safety endpoint trial.
   [1]
- Patient Population: Patients with active rheumatoid arthritis aged 50 years or older with at least one additional cardiovascular risk factor.[1]
- Intervention: Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily) or a TNF inhibitor (adalimumab or etanercept) in combination with a stable dose of methotrexate.
- Primary Endpoints: The co-primary endpoints were the incidence of major adverse cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[1]
   The trial was designed to continue until a prespecified number of these events occurred to ensure sufficient statistical power.[2]
- Key Findings: The study found a higher incidence of both MACE and malignancies in patients treated with tofacitinib compared to TNF inhibitors, leading to a boxed warning from the FDA for this class of drugs.[3]

#### **SELECT Program (Upadacitinib)**

- Study Design: A comprehensive Phase 3 clinical program consisting of multiple randomized, double-blind, placebo- or active-controlled trials (e.g., SELECT-COMPARE, SELECT-MONOTHERAPY).[4][5]
- Patient Population: The program enrolled a broad spectrum of patients with moderately to severely active rheumatoid arthritis, including those with inadequate responses to conventional synthetic or biologic DMARDs.[5]



- Intervention: Upadacitinib (15 mg or 30 mg once daily) was evaluated as monotherapy or in combination with csDMARDs, and compared against placebo, methotrexate, or adalimumab.
- Primary Endpoints: Efficacy endpoints were primary, with safety being a key secondary objective. Safety assessments included the monitoring of treatment-emergent adverse events (TEAEs) and laboratory parameters.[4][6]
- Key Findings: The integrated safety analysis showed that upadacitinib had an increased risk
  of herpes zoster and creatine phosphokinase (CPK) elevation compared to adalimumab.[6]
   Rates of malignancies, MACE, and VTE were similar to adalimumab.[6]

#### **JADE Program (Abrocitinib)**

- Study Design: A series of Phase 3, multicenter, double-blind, randomized, placebo-controlled trials (e.g., JADE MONO-1, JADE MONO-2).[7][8]
- Patient Population: The trials enrolled adults and adolescents (aged ≥12 years) with moderate-to-severe atopic dermatitis.[7][8]
- Intervention: Patients received once-daily oral abrocitinib (100 mg or 200 mg) or placebo.[7]
- Primary Endpoints: The co-primary efficacy endpoints were the proportion of patients
  achieving an Investigator's Global Assessment (IGA) response and a 75% improvement in
  the Eczema Area and Severity Index (EASI-75) at week 12.[7] Safety was assessed through
  the reporting of adverse events.[7]
- Key Findings: Abrocitinib was found to be effective and generally well-tolerated.[7] The most common adverse events were nausea and headache. No cases of venous thromboembolism were reported in the JADE-MONO-2 study.[9]

# Experimental Workflow for Assessing JAK Inhibitor Safety in a Phase III Clinical Trial

The following diagram illustrates a generalized workflow for a typical Phase III clinical trial designed to evaluate the safety and efficacy of a new JAK inhibitor.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral Surveillance Study Insights: JAK Inhibitors vs TNF Inhibitors Safety in Rheumatoid Arthritis | RHAPP [contentrheum.com]
- 2. Oral surveillance and JAK inhibitor safety: the theory of relativity PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib Use Associated with Cardiovascular and Cancer Risk: Results of the ORAL Surveillance | Docwire News [docwirenews.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Safety Profile of Upadacitinib in Rheumatoid Arthritis: Integrated Analysis from the SELECT Phase 3 Clinical Program ACR Meeting Abstracts [acrabstracts.org]
- 6. Safety profile of upadacitinib in rheumatoid arthritis: integrated analysis from the SELECT phase III clinical programme PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of JAK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1409497#comparative-analysis-of-the-safety-profiles-of-jak-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com